Metabolic Stability: Aldehyde Oxidase (AO) Liability of 3-(Methoxyethoxy)quinoline vs. 3-Methoxyquinoline
The 3-substituent on a quinoline scaffold is a primary site for metabolism by aldehyde oxidase (AO). A systematic study on c-Met inhibitors revealed that small electron-donating groups (e.g., methoxy) at the 3-position increase AO susceptibility, resulting in short half-lives (t₁/₂ < 10 min in monkey liver cytosol). In contrast, larger substituents decrease susceptibility via steric hindrance. The 3-(methoxyethoxy) group, being larger than a simple methoxy group, is inferred to confer intermediate metabolic stability compared to 3-methoxyquinoline [1].
| Evidence Dimension | Aldehyde Oxidase (AO)-mediated metabolic stability |
|---|---|
| Target Compound Data | Predicted to have intermediate susceptibility to AO due to moderate steric bulk at the 3-position. |
| Comparator Or Baseline | 3-Methoxyquinoline: High susceptibility to AO (t₁/₂ < 10 min in monkey liver cytosol). |
| Quantified Difference | Qualitative: Larger substituent size correlates with increased t₁/₂ and decreased AO metabolism [1]. |
| Conditions | In vitro liver cytosol incubations (mouse, rat, cynomolgus monkey, human) for c-Met kinase inhibitors containing a 3-substituted quinoline. |
Why This Matters
For in vivo studies, compounds with poor metabolic stability (like 3-methoxyquinoline) may fail to achieve efficacious exposure, making 3-(Methoxyethoxy)quinoline a more suitable starting point for medicinal chemistry optimization.
- [1] Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. (2018). Drug Metabolism and Disposition, 46(12), 1787-1794. View Source
